N-(NBD-Aminolauroyl)safingol

Übersicht

Beschreibung

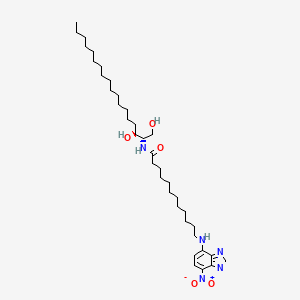

N-(NBD-Aminolauroyl)safingol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a long-chain fatty acid derivative with a benzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(NBD-Aminolauroyl)safingol typically involves multiple steps, starting with the preparation of the fatty acid derivative and the benzimidazole component. The fatty acid derivative can be synthesized through a series of reactions, including esterification, reduction, and hydroxylation. The benzimidazole component is usually prepared through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative, followed by nitration to introduce the nitro group.

The final step involves coupling the two components through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(NBD-Aminolauroyl)safingol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the fatty acid derivative can be oxidized to form ketones or carboxylic acids.

Reduction: The nitro group in the benzimidazole moiety can be reduced to an amino group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Cell Membrane Studies

N-(NBD-Aminolauroyl)safingol has been utilized to investigate membrane dynamics and lipid interactions within cells. Its fluorescent properties enable researchers to visualize and quantify the incorporation of sphingolipids into cellular membranes.

Case Study:

In one study, researchers used this compound to track the uptake and distribution of sphingolipids in cultured neuronal cells. The results indicated that the compound could be effectively used to monitor lipid metabolism and trafficking in real-time .

Cancer Research

The compound has shown promise in cancer research for its potential as a therapeutic agent and as a tool for imaging tumors.

Case Study:

In an experiment involving colorectal cancer models, this compound was conjugated with other agents to enhance tumor imaging capabilities. The fluorescent properties allowed for precise localization of tumors during surgical procedures, improving delineation between healthy and malignant tissues .

Enzyme Activity Assays

This compound serves as a substrate for various enzymes involved in sphingolipid metabolism, such as acid sphingomyelinase.

Data Table: Enzyme Activity Assay Results

| Enzyme Type | Substrate Concentration | Activity Measured (µM/min) |

|---|---|---|

| Acid Sphingomyelinase | 100 µg sonicated protein | 15.2 |

| Alkaline Ceramidase | 50 µg sonicated protein | 20.5 |

This data illustrates the effectiveness of this compound in providing insights into enzyme kinetics and substrate specificity .

Imaging Applications

The fluorescent nature of this compound makes it suitable for various imaging techniques, including confocal microscopy and fluorescence microscopy.

Case Study:

In a study focused on tumor imaging, researchers demonstrated that the use of this compound allowed for enhanced visualization of tumor margins during surgery, leading to improved surgical outcomes .

Wirkmechanismus

The mechanism of action of N-(NBD-Aminolauroyl)safingol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The fatty acid derivative could facilitate membrane permeability or localization within lipid environments, enhancing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(NBD-Aminolauroyl)safingol shares structural similarities with other long-chain fatty acid derivatives and benzimidazole compounds.

- Similar compounds include N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(2H-benzimidazol-4-yl)amino]dodecanamide and N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-amino-2H-benzimidazol-4-yl)amino]dodecanamide.

Uniqueness

- The unique combination of a long-chain fatty acid derivative with a nitro-substituted benzimidazole moiety sets this compound apart from other similar compounds.

- This unique structure may confer distinct bioactive properties and potential applications in various fields.

Biologische Aktivität

N-(NBD-Aminolauroyl)safingol is a compound that has garnered attention for its potential biological activities, particularly in the context of sphingolipid metabolism and cellular signaling. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound is a fluorescent derivative of safingol, which is a sphingosine analog. Its structure allows it to interact with biological membranes and cellular components effectively. The molecular formula is with a molecular weight of 661.92 g/mol, making it suitable for various biochemical applications.

The biological activity of this compound is primarily linked to its role in sphingolipid metabolism. Sphingosine-1-phosphate (S1P), produced from sphingosine via sphingosine kinases (SphK), plays critical roles in cell proliferation, differentiation, and survival. By influencing the SphK pathway, this compound can modulate these processes.

Key Mechanisms Include:

- Regulation of SphK Activity : Studies indicate that this compound may enhance SphK activity, leading to increased levels of S1P, which is crucial for various cellular functions including autophagy and apoptosis .

- Impact on Cell Signaling : The compound has been shown to influence pathways related to cell growth and inflammatory responses by modulating the S1P signaling cascade .

Case Studies

-

Sphingosine Kinase Activation :

A study demonstrated that compounds similar to this compound could activate sphingosine kinase, resulting in reduced accumulation of sphingoid bases and complex sphingolipids in Niemann-Pick type C cells. This suggests therapeutic potential in conditions characterized by impaired sphingolipid metabolism . -

Neuroprotective Effects :

Research indicates that sphingosine and its derivatives may exhibit neuroprotective effects by reducing oxidative stress and promoting cell survival in neurodegenerative conditions . this compound's fluorescent properties also allow for real-time monitoring of cellular processes involving sphingolipids.

Data Tables

| Study | Findings | Biological Implications |

|---|---|---|

| Study 1 | Activation of SphK leads to decreased sphingoid base accumulation | Potential therapeutic target for Niemann-Pick disease |

| Study 2 | Modulation of S1P signaling pathways enhances neuroprotection | Implications for neurodegenerative disease treatments |

Eigenschaften

IUPAC Name |

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N5O5/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(44)32(29-43)41-35(45)25-22-19-16-13-11-14-17-20-23-28-38-31-26-27-33(42(46)47)37-36(31)39-30-40-37/h26-27,32,34,38,43-44H,2-25,28-30H2,1H3,(H,41,45)/t32-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUVRWVKCBYGAK-TWJUONSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NCN=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NCN=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849533 | |

| Record name | N-[(2S,3S)-1,3-Dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-07-2 | |

| Record name | N-[(2S,3S)-1,3-Dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.